
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” is an organic compound with the molecular formula C11H11F3O . It has a molecular weight of 216.20 .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” consists of a cyclopropyl group, a phenyl group, and a trifluoroethanol group . The exact 3D structure was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” include a molecular weight of 216.20 and a molecular formula of C11H11F3O . Other specific properties such as boiling point and storage conditions were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is a compound with potential applications in synthetic chemistry, particularly in the synthesis of trifluoromethyl-substituted cyclopropanes. A two-step process involving the ruthenium-catalyzed Kharasch reaction followed by dehalogenation with magnesium has been described for synthesizing trifluoromethyl-substituted cyclopropanes, presenting an alternative to metal-catalyzed cyclopropanations (Risse et al., 2012). Additionally, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by an adamantylglycine-derived dirhodium complex, generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton et al., 2007).
Catalysis and Material Science
In material science, the compound's derivatives might be involved in the development of novel materials. For example, the study of phenyl ring's impact on self-assembling phenomena in the liquid phase indicates that the phenyl ring significantly influences the self-organization of molecules via hydrogen bonding, which could be relevant for designing new materials (Nowok et al., 2021).
Environmental and Energy Applications
Compounds with cyclopropyl groups, similar to 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol, may find applications in environmental and energy sectors. For instance, lanthanide-based metal-organic frameworks (MOFs) with cyclopropane-dicarboxylic acid have shown potential in magnetic refrigeration and CO2 conversion, suggesting that structurally related compounds might also be explored for such applications (Song et al., 2018).
Propiedades
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLCHSAMBEJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
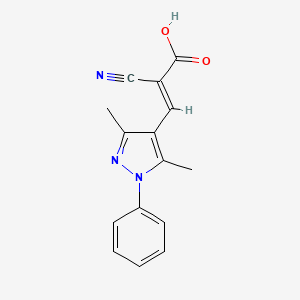
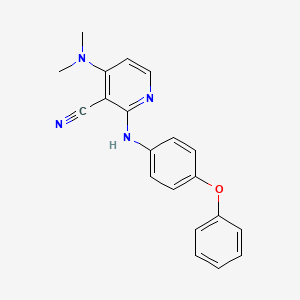

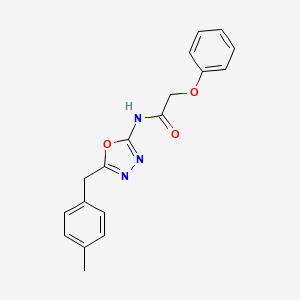
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
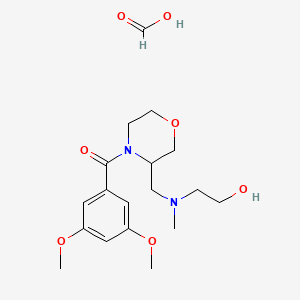
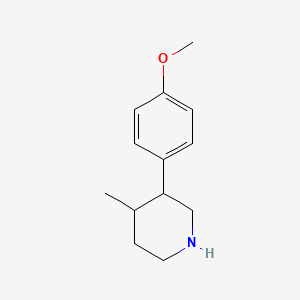
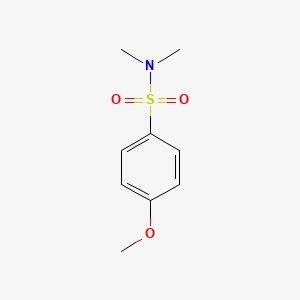
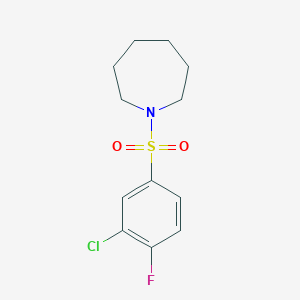


![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)